molecular formula C14H13N3O2 B4008240 2-(1,3,5-trimethylpyrazol-4-yl)isoindole-1,3-dione

2-(1,3,5-trimethylpyrazol-4-yl)isoindole-1,3-dione

Cat. No.: B4008240
M. Wt: 255.27 g/mol
InChI Key: WBHMACSPABIFDF-UHFFFAOYSA-N
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Description

2-(1,3,5-trimethylpyrazol-4-yl)isoindole-1,3-dione is a heterocyclic compound that features both an isoindole-1,3-dione and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Properties

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-8-12(9(2)16(3)15-8)17-13(18)10-6-4-5-7-11(10)14(17)19/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHMACSPABIFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,5-trimethylpyrazol-4-yl)isoindole-1,3-dione typically involves the condensation of a phthalic anhydride with a primary amine, followed by cyclization and functionalization steps. One common method involves the reaction of phthalic anhydride with 1,3,5-trimethylpyrazole in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a solvent such as toluene or ethanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1,3,5-trimethylpyrazol-4-yl)isoindole-1,3-dione undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, often using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(1,3,5-trimethylpyrazol-4-yl)isoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3,5-trimethylpyrazol-4-yl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler isoindole-1,3-dione derivative with similar reactivity.

    N-isoindoline-1,3-dione: Another isoindole-1,3-dione derivative with different substitution patterns.

    1,3,5-trimethylpyrazole: The pyrazole component of the compound, which can be used to synthesize other heterocyclic compounds.

Uniqueness

2-(1,3,5-trimethylpyrazol-4-yl)isoindole-1,3-dione is unique due to its combination of an isoindole-1,3-dione and a pyrazole ring, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3,5-trimethylpyrazol-4-yl)isoindole-1,3-dione
Reactant of Route 2
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2-(1,3,5-trimethylpyrazol-4-yl)isoindole-1,3-dione

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